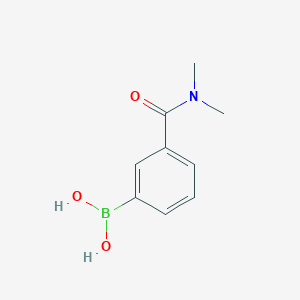

(3-(Dimethylcarbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

(3-(Dimethylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3. It is a boronic acid derivative that is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with dimethylcarbamoyl chloride to form 3-(dimethylcarbamoyl)aniline. This intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

This reaction is pivotal for forming carbon-carbon bonds. The boronic acid reacts with aryl halides (e.g., Ar-X) in the presence of a palladium catalyst and base:

Reaction:

(3-(Dimethylcarbamoyl)phenyl)boronic acid + Ar-X → Biaryl product

Conditions and Reagents

| Parameter | Details | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf), NiCl₂(dppp)/dppf, or Pd(OAc)₂ with phosphine ligands | |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N | |

| Solvent | THF, DMF, or DMSO | |

| Temperature | 25–110°C (ambient to reflux) |

Applications

Protodeboronation

The boronic acid undergoes deboronation under acidic or oxidative conditions, yielding substituted benzene derivatives:

Reaction:

this compound → 3-(Dimethylcarbamoyl)benzene

Conditions

Oxidation to Phenolic Derivatives

The boronic acid group oxidizes to a phenol under mild conditions:

Reaction:

this compound → 3-(Dimethylcarbamoyl)phenol

Reagents

Nucleophilic Substitution

The chloro group (if present in analogs) undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Example Reaction:

(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid + R-NH₂ → (3-Amino-5-(dimethylcarbamoyl)phenyl)boronic acid

Conditions

-

Base : K₂CO₃ or NaH in DMF.

-

Temperature : 60–100°C.

Bioconjugation via Diol Complexation

The boronic acid forms stable esters with 1,2- or 1,3-diols (e.g., saccharides), enabling applications in drug delivery:

Reaction:

Boronic acid + Diol ⇌ Boronate ester

Key Features

Comparative Reactivity with Analogues

| Property/Reaction | This compound | (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic Acid |

|---|---|---|

| Electrophilic Aromatic Substitution | Lower reactivity due to -N(CH₃)₂C=O | Enhanced meta-directing effect from -Cl and -N(CH₃)₂C=O |

| Suzuki Coupling Rate | Moderate (electron-withdrawing group) | Slower (increased steric hindrance from -Cl) |

| Oxidation Susceptibility | High (B(OH)₂ → phenol) | Moderate (Cl stabilizes intermediate) |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role in Organic Chemistry:

(3-(Dimethylcarbamoyl)phenyl)boronic acid serves as a versatile building block in organic synthesis. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reactions

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | High selectivity and efficiency |

| Negishi | Involves organozinc reagents | Suitable for a variety of substrates |

| Stille | Uses organotin compounds | Effective for challenging substrates |

Biological Applications

Targeted Drug Delivery:

The compound has been investigated for its potential in targeted drug delivery systems. Its boronic acid moiety allows for selective binding to diol-containing biomolecules, enhancing the efficacy of drug formulations. For instance, studies have shown that nanoparticles modified with phenylboronic acid can improve cellular uptake in tumor cells compared to non-modified counterparts, leading to increased therapeutic effects.

Case Study: Phenylboronic Acid-Decorated Nanoparticles

A study demonstrated that nanoparticles decorated with phenylboronic acid exhibited superior tumor penetration and drug delivery capabilities. The incorporation of this compound facilitated deeper tumor accumulation and enhanced the therapeutic efficacy against cancer cells in vivo .

Pharmaceutical Development

Modulation of Biological Pathways:

Research indicates that this compound may play a role in modulating glycine metabolism pathways, which are critical in various diseases including cancer and neurological disorders. This compound could be developed into a therapeutic agent targeting metabolic dysregulation.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Cancer | Modulates glycolysis and serine metabolism | |

| Inflammation | Inhibits pro-inflammatory pathways | |

| Neurological Disorders | Affects neurotransmitter synthesis |

Material Science

Applications in Sensors:

The unique properties of this compound make it suitable for developing sensors that detect diols and sugars. Its ability to form reversible complexes with these molecules allows for sensitive detection methods in biochemical assays.

Case Study: Sensor Development

Research has shown that boronic acid derivatives can be integrated into sensor platforms to detect glucose levels, which is vital for diabetes management. The sensitivity and specificity of these sensors can be significantly enhanced by using compounds like this compound .

Wirkmechanismus

The mechanism of action of (3-(Dimethylcarbamoyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki coupling reactions, the compound acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl product. The boronic acid group facilitates the formation of the carbon-carbon bond by coordinating with the palladium catalyst and undergoing transmetallation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

(4-(Dimethylcarbamoyl)phenyl)boronic Acid: A structural isomer with similar reactivity but different steric and electronic properties.

(3-(Methoxycarbonyl)phenyl)boronic Acid: Another boronic acid derivative with a different functional group.

Uniqueness

(3-(Dimethylcarbamoyl)phenyl)boronic acid is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. The dimethylcarbamoyl group can influence the electronic properties of the compound, making it particularly useful in the synthesis of complex organic molecules .

Biologische Aktivität

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂BNO₃

- CAS Number : 373384-24-6

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Inhibition of Enzymes : Boronic acids are known to inhibit proteasomes and other enzymes by binding to their active sites. This interaction can disrupt cellular processes such as protein degradation and cell cycle progression, leading to growth inhibition in cancer cells .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, contributing to its efficacy against resistant strains .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Viability Studies : In vitro studies have demonstrated that this compound reduces the viability of prostate cancer cells significantly while preserving the viability of healthy cells. For example, at a concentration of 5 µM, it reduced cancer cell viability to approximately 33% compared to 71% for healthy cells .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing effective inhibition:

- Inhibition Zones : Studies report inhibition zones ranging from 7 mm to 13 mm against common pathogens such as Staphylococcus aureus and Escherichia coli. These results highlight the compound's potential as an antimicrobial agent .

Case Studies

- Prostate Cancer Cell Lines : A study evaluated the effects of this compound on PC-3 prostate cancer cells. The results indicated that the compound could effectively decrease cell viability while maintaining a higher viability rate in L929 mouse fibroblast cells, suggesting selective cytotoxicity towards cancer cells .

- Antimicrobial Efficacy : In another study, the compound was tested against several bacterial strains. It exhibited strong activity against resistant strains, indicating its potential use in treating infections caused by antibiotic-resistant bacteria .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Bioavailability : Preliminary studies suggest good bioavailability due to its chemical structure, which allows efficient absorption and distribution within biological systems .

- Toxicity Profile : While initial assessments indicate low toxicity levels, further studies are required to fully understand its safety profile in vivo.

Eigenschaften

IUPAC Name |

[3-(dimethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXIDMHTQDSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378430 | |

| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-14-6 | |

| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.